

What is the chemical structure and synthesis of JD-5037?

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An In-Depth Technical Guide to JD-5037: Chemical Structure, Synthesis, and Biological Activity

Introduction

JD-5037 is a potent, peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist that has been investigated for its therapeutic potential in metabolic disorders such as obesity and liver fibrosis.[1][2] Its mechanism of action is centered on the blockade of peripheral CB1 receptors, which circumvents the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1 receptor antagonists like rimonabant.[1] This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **JD-5037**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

JD-5037 is a synthetic organic molecule with the following chemical identity:

- IUPAC Name: (S)-2-((S,E)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-methylbutanamide[1]
- Chemical Formula: C₂₇H₂₇Cl₂N₅O₃S[1][3]
- Molecular Weight: 572.51 g/mol [1][3]
- CAS Number: 1392116-14-1[1]



SMILES: CC(C)--INVALID-LINK--N/C(=N\S(=0)(=0)C1=CC=C(C=C1)CI)/N2C--INVALID-LINK--C4=CC=CC=C4[1]

Chemical Properties

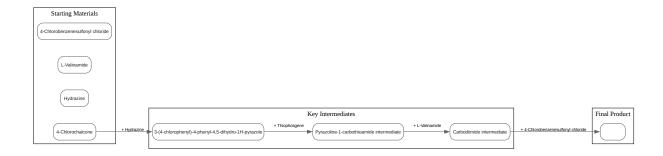
Property	Value	Reference
Purity	>98%	[4]
Appearance	Solid Powder	[4]
Solubility	Soluble in DMSO	[4]

Synthesis of JD-5037

The synthesis of **JD-5037** has been reported, with a key route involving the reaction of a pyrazoline intermediate with an isothiocyanate, followed by reaction with an amino acid derivative. A detailed synthesis of an isotopically labeled analog of **JD-5037** has been described by lyer et al. (2017), which provides insight into the synthetic methodology.[5] The general synthetic approach is outlined below.

Synthetic Scheme Overview





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Caption: A simplified overview of the synthetic pathway to **JD-5037**.

Experimental Protocol for a Key Synthetic Step (Adapted from Iyer et al., 2017)[5]

The synthesis of a key intermediate involves the formation of an imidoyl chloride, which is then reacted with an amino acid amide.

- Formation of Imidoyl Chloride: A mixture of the pyrazoline-1-carboxamide precursor and phosphorus pentachloride (PCl₅) in chlorobenzene is refluxed for 1 hour.
- Reaction with Valinamide: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent, and L-valinamide hydrochloride and a base (e.g., triethylamine) are added.
- Workup and Purification: The reaction mixture is stirred at room temperature, followed by an aqueous workup. The crude product is then purified by chromatography to yield the desired



compound.

Biological Activity and Signaling Pathways

JD-5037 is a highly selective inverse agonist for the CB1 receptor, with a much lower affinity for the CB2 receptor.[1]

Quantitative Biological Data

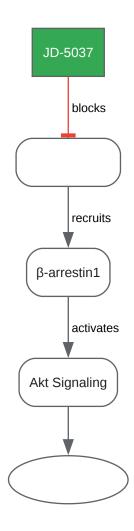
Parameter	Value	Target	Reference
Ki	0.35 nM	Human CB1 Receptor	[1]
IC50	1.5 nM	CB1 Receptor	[6][7]
Selectivity	>700-fold	CB1 vs. CB2	[1]

Signaling Pathways

JD-5037 exerts its effects by modulating key signaling pathways involved in cellular processes like fibrosis and metabolism.

CB1 Receptor / β-arrestin1 / Akt Pathway: In hepatic stellate cells (HSCs), activation of the CB1 receptor leads to the recruitment of β-arrestin1, which in turn activates Akt signaling, promoting liver fibrosis. JD-5037 blocks this pathway, thereby attenuating HSC activation and liver fibrosis.[8][9]



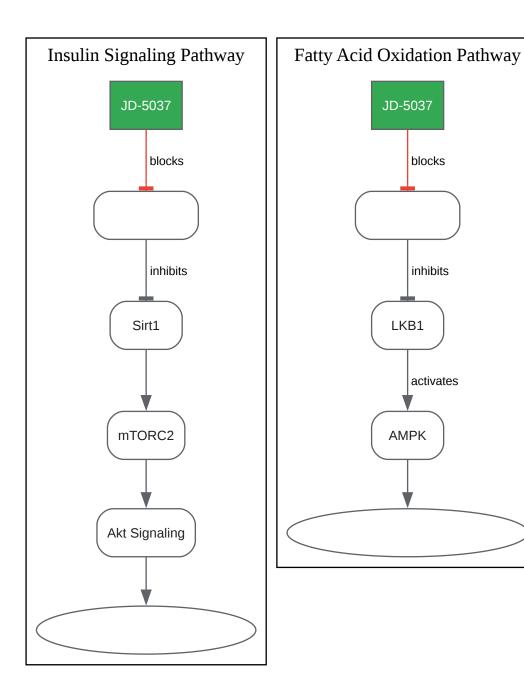


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Caption: **JD-5037** blocks the CB1R/β-arrestin1/Akt pathway in liver fibrosis.

Sirt1/mTORC2/Akt and AMPK Signaling: In the context of obesity and insulin resistance,
 CB1 receptor activation can inhibit Sirtuin 1 (Sirt1) and the mTORC2 complex, leading to
 impaired insulin signaling. JD-5037 has been shown to reverse these effects. Additionally,
 CB1 receptor blockade by JD-5037 can activate AMP-activated protein kinase (AMPK)
 signaling, which promotes fatty acid oxidation.[10]





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Caption: JD-5037 modulates Sirt1/mTORC2/Akt and LKB1/AMPK signaling pathways.

Experimental Protocols in Preclinical Studies

JD-5037 has been evaluated in various preclinical models to assess its efficacy and safety.

In Vivo Mouse Models of Diet-Induced Obesity[11]



- Animal Model: Male C57Bl/6J mice fed a high-fat diet (60% of calories from fat) for 12-14 weeks to induce obesity.
- Dosing: JD-5037 administered daily at a dose of 3 mg/kg by oral gavage.
- Duration: Treatment for 7-28 days.
- Parameters Measured: Body weight, food intake, body fat content (MRI), hepatic triglycerides, and plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

In Vivo Mouse Models of Liver Fibrosis[8]

- Animal Model: Carbon tetrachloride (CCl₄)-induced or bile duct ligation (BDL)-induced mouse models of liver fibrosis.
- Dosing: **JD-5037** administered daily at a dose of 3 mg/kg by oral gavage.
- Duration: 8 weeks for CCl₄-induced models and 2 weeks for BDL-induced models.
- Parameters Measured: Collagen deposition, expression of α -smooth muscle actin (α -SMA), and levels of CB1 receptor and β -arrestin1.

Conclusion

JD-5037 is a promising peripherally restricted CB1 receptor inverse agonist with a well-defined chemical structure and synthetic route. Its potent and selective blockade of peripheral CB1 receptors has demonstrated therapeutic potential in preclinical models of obesity and liver fibrosis by modulating key signaling pathways such as the β -arrestin1/Akt and Sirt1/AMPK pathways. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of **JD-5037** and related compounds.

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